molecular formula C8H6BrIN2 B12849195 6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine

6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine

Cat. No.: B12849195
M. Wt: 336.95 g/mol
InChI Key: WHNSLGYHTRIPTB-UHFFFAOYSA-N
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Description

Structural Significance in Heterocyclic Chemistry

Imidazo[1,2-a]pyridine is a nitrogen-bridged heterocycle comprising a five-membered imidazole ring fused to a six-membered pyridine ring. This scaffold is renowned for its stability, aromaticity, and capacity to engage in π-π stacking interactions, making it a cornerstone in drug design. The introduction of halogens (bromine and iodine) and a methyl group into this framework enhances its chemical reactivity and biological relevance.

The bromine and iodine atoms at positions 6 and 3 introduce steric bulk and polarizability, facilitating cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig animations. These halogens also modulate electron density across the ring, influencing nucleophilic and electrophilic substitution patterns. The methyl group at position 8 contributes steric hindrance, potentially shielding reactive sites and directing regioselectivity in subsequent reactions.

Table 1: Key Structural Features of this compound

Feature Description
Molecular Formula C₈H₆BrIN₂
Halogen Positions Bromine (C6), Iodine (C3)
Methyl Position C8
Aromatic System Fused imidazole-pyridine ring
Reactivity Hotspots C2, C5 (electron-deficient due to halogen withdrawal)

The compound’s halogenated structure aligns with trends in medicinal chemistry, where halogenation often improves pharmacokinetic properties, such as membrane permeability and metabolic stability.

Positional Isomerism and Electronic Effects of Halogen Substituents

The electronic effects of halogens in aromatic systems are governed by inductive electron withdrawal and resonance electron donation. Bromine and iodine, despite being electronegative, exhibit weak resonance-donating capabilities due to their lone pairs, which can delocalize into the π-system of the ring. This duality creates a unique electronic profile:

  • Inductive Effects : Bromine (-I = 0.47) and iodine (-I = 0.39) withdraw electron density via σ-bonds, reducing the ring’s nucleophilicity.
  • Resonance Effects : Halogens donate electron density through resonance, stabilizing positive charges at ortho and para positions relative to the substituent.

In this compound, the bromine at C6 exerts a stronger inductive effect than iodine at C3 due to higher electronegativity, rendering C5 and C2 electron-deficient. Conversely, iodine’s larger atomic radius enhances polarizability, facilitating charge transfer interactions in metal-catalyzed reactions.

Table 2: Hammett Substituent Constants (σ) for Halogens

Substituent σ_meta σ_para
-Br 0.39 0.26
-I 0.35 0.18

The positional isomerism of halogens profoundly impacts reactivity. For instance, bromine at C6 directs electrophiles to C2 or C5 via resonance, while iodine at C3 influences conjugation across the imidazole ring, potentially altering binding affinities in biological targets.

Historical Context in Imidazo[1,2-a]pyridine Derivative Development

The imidazo[1,2-a]pyridine scaffold emerged as a pharmacophore in the late 20th century, with early derivatives like zolpidem (a GABAA receptor agonist) demonstrating anxiolytic and sedative properties. The incorporation of halogens marked a strategic shift toward optimizing drug-like properties, as seen in antiviral and anticancer agents.

This compound epitomizes advances in halogenation techniques, such as directed ortho-metalation and transition-metal-catalyzed coupling. These methods enabled precise functionalization of the core scaffold, expanding its utility in fragment-based drug discovery. Recent studies highlight its role as a precursor in synthesizing kinase inhibitors and antimicrobial agents, underscoring its versatility.

Properties

Molecular Formula

C8H6BrIN2

Molecular Weight

336.95 g/mol

IUPAC Name

6-bromo-3-iodo-8-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6BrIN2/c1-5-2-6(9)4-12-7(10)3-11-8(5)12/h2-4H,1H3

InChI Key

WHNSLGYHTRIPTB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN2C1=NC=C2I)Br

Origin of Product

United States

Preparation Methods

Synthesis of 6-Bromoimidazo[1,2-a]pyridine Core

A well-documented method for preparing 6-bromoimidazo[1,2-a]pyridine involves the reaction of 2-amino-5-bromopyridine with monochloroacetaldehyde aqueous solution under mild alkaline conditions (e.g., sodium bicarbonate) at 25–55 °C for 2–24 hours. The reaction proceeds via cyclization to form the imidazo ring system with bromine at the 6-position.

Parameter Details
Starting materials 2-amino-5-bromopyridine, 40% monochloroacetaldehyde aqueous solution
Alkali base Sodium bicarbonate, sodium hydroxide, triethylamine, or sodium carbonate
Solvent Water, ethanol, methanol, or Virahol
Temperature 25–55 °C
Reaction time 2–24 hours
Workup Concentration, ethyl acetate extraction, drying over Na2SO4, rotary evaporation
Purification Recrystallization from ethyl acetate/hexane (1:1 v/v)
  • Yield and purity: Typical yields are around 70–75%, with high purity after recrystallization. The product is an off-white crystalline solid with melting point ~76.5–78.0 °C.

  • Example (Embodiment):

    • 51.9 g (300 mmol) 2-amino-5-bromopyridine reacted with 70.7 g (360 mmol) 40% monochloroacetaldehyde and 30.2 g (360 mmol) sodium bicarbonate in 66.9 g ethanol at 55 °C for 5 hours yielded 45.6 g of product (72% yield) after workup and recrystallization.

Methylation at the 8-Position

The methyl group at the 8-position can be introduced either by starting from a methyl-substituted aminopyridine or by selective methylation of the imidazo[1,2-a]pyridine ring using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.

Parameter Details
Starting material 6-bromo-3-iodoimidazo[1,2-a]pyridine or precursor
Methylating agent Methyl iodide, dimethyl sulfate
Base Potassium carbonate, sodium hydride
Solvent DMF, DMSO, or acetone
Temperature Room temperature to 60 °C
Reaction time Several hours
Workup Aqueous quench, extraction, purification
  • Alternative: Starting from 8-methyl-2-aminopyridine allows direct formation of the methyl-substituted imidazo ring during cyclization.

Summary Table of Preparation Steps

Step Reaction Type Starting Material(s) Reagents/Conditions Product Yield (%) Notes
1 Cyclization 2-amino-5-bromopyridine + monochloroacetaldehyde Alkali (NaHCO3), EtOH, 25–55 °C, 2–24 h 6-bromoimidazo[1,2-a]pyridine 70–75 Mild conditions, high purity
2 Electrophilic iodination 6-bromoimidazo[1,2-a]pyridine NIS or ICl, acetonitrile, 0–25 °C, 1–4 h 6-bromo-3-iodoimidazo[1,2-a]pyridine 60–80 Requires careful control to avoid side reactions
3 Methylation 6-bromo-3-iodoimidazo[1,2-a]pyridine or methylated precursor Methyl iodide, base, DMF, RT–60 °C, several h 6-bromo-3-iodo-8-methylimidazo[1,2-a]pyridine Variable Alternatively, start from methyl-substituted aminopyridine

Research Findings and Optimization

  • Metal-free and green synthesis: Recent studies emphasize metal-free protocols using environmentally benign solvents such as polyethylene glycol (PEG-400) and water mixtures for imidazo[1,2-a]pyridine synthesis, reducing hazardous waste and improving sustainability.

  • Microwave-assisted synthesis: Microwave irradiation has been reported to accelerate cyclization reactions, reducing reaction times from hours to minutes while maintaining yields and purity.

  • Catalyst-free halogenation: Some protocols achieve regioselective halogenation without metal catalysts, using N-halosuccinimides under UV light or mild heating, enhancing selectivity and reducing impurities.

  • Purification techniques: Column chromatography and recrystallization from ethyl acetate/hexane mixtures are standard for isolating pure halogenated imidazo[1,2-a]pyridines. Characterization by NMR and HRMS confirms structure and purity.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine exhibits significant antimicrobial properties, particularly against multidrug-resistant strains of bacteria. Research indicates that compounds in this class can interact with bacterial enzymes and receptors, making them promising candidates for developing new antibiotics targeting resistant infections. Studies have shown that derivatives of imidazo[1,2-a]pyridine demonstrate potent activity against both Mycobacterium tuberculosis and other resistant pathogens .

Cancer Research
The compound has also been investigated for its potential anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines by inducing apoptosis. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell growth and survival .

Material Science

Polymer Chemistry
In material science, this compound has been utilized as a building block in the synthesis of novel polymers. These polymers exhibit enhanced thermal stability and mechanical properties, making them suitable for applications in coatings and composites .

Organic Electronics
The compound's unique electronic properties have led to its exploration in organic electronics, particularly as a component in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to facilitate charge transfer and its photostability are critical factors in these applications .

Synthesis and Derivatives

The synthesis of this compound typically involves halogenation reactions on the parent imidazo compound. The following table summarizes various derivatives and their specific applications:

Compound Name Structural Features Applications
6-Bromo-3-methylimidazo[1,2-a]pyridineLacks iodine; similar structureAntimicrobial research
6-Bromo-8-methylimidazo[1,2-a]pyridineLacks iodine; different reactivityDrug development
6-Bromo-3-iodoimidazo[1,2-a]pyridineSimilar halogenation patternCancer research

Case Studies

Several case studies highlight the practical applications of this compound:

Case Study 1: Antibacterial Efficacy
A study conducted on the efficacy of this compound against resistant strains of bacteria demonstrated a significant reduction in bacterial load in vitro. The results indicated that the compound could serve as a lead structure for developing new antibiotics .

Case Study 2: Polymer Development
Research involving the integration of this compound into polymer matrices showed improved thermal properties and mechanical strength compared to traditional materials. This advancement opens avenues for its use in high-performance materials .

Mechanism of Action

The mechanism of action of 6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activity . The presence of halogen atoms enhances its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The imidazo[1,2-a]pyridine core is highly modifiable, with halogenation (Br, Cl, I) and alkyl/aryl substitutions commonly explored. Below is a comparative analysis of key analogues:

Compound Name Substituents Molecular Formula Key Properties/Activities References
6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine 6-Br, 3-I, 8-Me C₉H₇BrIN₂ High lipophilicity; potential antiviral/anticancer activity (inferred)
6-Bromo-3-methylimidazo[1,2-a]pyridine 6-Br, 3-Me C₈H₇BrN₂ Predicted collision cross-section: 134.5 Ų; moderate bioactivity
6-Bromo-imidazo[1,2-a]pyridine-8-carbaldehyde 6-Br, 8-CHO C₈H₅BrN₂O Density: 1.73 g/cm³; pKa: 2.45 (acidic)
8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine 8-Br, 6-Cl, 3-NO₂ C₇H₄BrClN₃O₂ Antikinetoplastid activity (IC₅₀: 0.5–2.0 μM); moderate solubility
6-Chloro-3-nitro-8-(phenylthio)imidazo[1,2-a]pyridine 6-Cl, 3-NO₂, 8-SPh C₁₃H₉ClN₃O₂S Antileishmanial activity (IC₅₀: 1.2 μM); low aqueous solubility
Key Observations:
  • Iodine’s larger atomic radius may introduce steric hindrance, affecting binding to biological targets compared to bromine or chlorine .
  • Methyl vs. Carbaldehyde : The 8-methyl group in the target compound likely increases metabolic stability compared to the 8-carbaldehyde analogue, which is more polar and reactive .
  • Nitro Groups : 3-Nitro substituents (e.g., in –2) correlate with antikinetoplastid activity but may reduce solubility due to electron-withdrawing effects .

Physicochemical Property Comparison

Property This compound (Predicted) 6-Bromo-3-methylimidazo[1,2-a]pyridine 8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine
Molecular Weight 337.98 g/mol 227.06 g/mol 316.48 g/mol
LogP (Lipophilicity) ~3.5 (high) ~2.8 ~2.1
Aqueous Solubility Low (<10 μM) Moderate (20–50 μM) Low (<10 μM)
Bioactivity Potential anticancer/antimicrobial Moderate Antikinetoplastid (IC₅₀: 0.5–2.0 μM)

Biological Activity

6-Bromo-3-iodo-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its significant biological activities. This article summarizes the compound’s biological activity, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural configuration characterized by a fused imidazole and pyridine ring system. The presence of bromine and iodine substituents at the 6th and 3rd positions, respectively, along with a methyl group at the 8th position, contributes to its diverse pharmacological properties. Its molecular formula is C9H7BrIN2C_9H_7BrIN_2, with a molecular weight of approximately 232.94 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound can bind to enzymes, receptors, or DNA, leading to modulation of their activities. This mechanism is critical in understanding how it exerts its pharmacological effects, particularly in the context of antimicrobial and anticancer activities.

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-a]pyridine, including this compound, demonstrate potent activity against multidrug-resistant (MDR) tuberculosis strains. A study reported minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis H37Rv strain, showcasing its potential as a therapeutic agent against resistant bacterial infections .

Anticancer Activity

In vitro studies have highlighted the compound's potential anticancer properties. It has shown significant inhibitory effects on various cancer cell lines while maintaining low toxicity levels against normal cells. This selectivity is crucial for developing effective cancer therapies that minimize adverse effects on healthy tissues .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
6-Bromoimidazo[1,2-a]pyridine Bromine at position 6Lacks additional halogens
3-Chloroimidazo[1,2-a]pyridine Chlorine at position 3No bromine or iodine
8-Iodoimidazo[1,2-a]pyridine Iodine at position 8Lacks bromine and chlorine
6-Bromo-3-methylimidazo[1,2-a]pyridine Methyl group instead of chlorineDifferent functional group

This table illustrates how variations in substituents affect the chemical reactivity and biological activity of these compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo[1,2-a]pyridine derivatives:

  • Antimicrobial Efficacy : A study by Abrahams et al. identified four hit compounds from the imidazo[1,2-a]pyridine class as potent inhibitors against Mtb and M. bovis BCG through high-throughput screening (HTS) approaches. The promising MIC values indicate strong potential for further development as anti-TB agents .
  • Cytotoxicity Profiles : In research assessing various imidazo[1,2-a]pyridine derivatives against cancer cell lines (e.g., HCT-116), compounds exhibited varying degrees of cytotoxicity with some demonstrating IC50 values comparable to established chemotherapeutics like Doxorubicin .
  • Mechanistic Insights : The interaction of these compounds with specific biological targets has been studied extensively using assays such as AlphaScreen and DSF to evaluate their binding affinities and functional impacts on protein expression related to cancer progression and drug resistance mechanisms .

Q & A

Q. What challenges arise during scale-up (>10 g) of this compound?

  • Methodological Answer :
  • Exothermicity : Halogenation reactions release heat; use jacketed reactors with <5°C/min ramp rates.
  • Byproduct management : Iodine waste requires NaHSO₃ quenching to prevent column fouling .

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